molecular formula C16H11N3O2S B2788260 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one CAS No. 878971-45-0

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one

Cat. No.: B2788260
CAS No.: 878971-45-0
M. Wt: 309.34
InChI Key: XXMMVUHWYQRQKO-UHFFFAOYSA-N
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Description

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is a heterocyclic compound that combines the structural features of benzoxazole and quinazolinone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one typically involves the reaction of 2-mercaptobenzoxazole with a quinazolinone derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazolinone ring or the benzoxazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolinone or benzoxazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of benzoxazole derivatives.

    2-(benzo[d]thiazol-2-ylthio)methyl)quinazolin-4(3H)-one: A structurally similar compound with a thiazole ring instead of an oxazole ring.

Uniqueness

2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one is unique due to the presence of both benzoxazole and quinazolinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMMVUHWYQRQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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